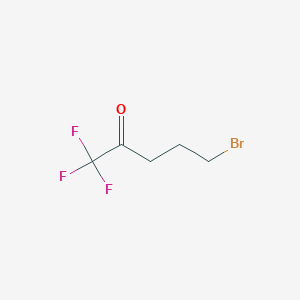

1,1,1-Trifluoro-5-bromo-2-pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,1,1-trifluoropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3O/c6-3-1-2-4(10)5(7,8)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZNFMNKCSNUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294814 | |

| Record name | 5-Bromo-1,1,1-trifluoro-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-67-5 | |

| Record name | 5-Bromo-1,1,1-trifluoro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,1,1-trifluoro-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-5-bromo-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,1,1-Trifluoro-5-bromo-2-pentanone. This compound is of significant interest to the scientific community, particularly those involved in medicinal chemistry and the development of novel therapeutic agents. Its unique combination of a trifluoromethyl group and a reactive bromine atom makes it a versatile building block in organic synthesis.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆BrF₃O | PubChem[1] |

| Molecular Weight | 219.00 g/mol | PubChem[1] |

| CAS Number | 121749-67-5 | PubChem[1] |

| IUPAC Name | 5-bromo-1,1,1-trifluoropentan-2-one | PubChem[1] |

| Canonical SMILES | C(CC(=O)C(F)(F)F)CBr | PubChem[1] |

| InChI | InChI=1S/C5H6BrF3O/c6-3-1-2-4(10)5(7,8)9/h1-3H2 | PubChem[1] |

Note: Experimental values for properties such as boiling point, melting point, and density for this compound are not available in the cited sources. For a structural isomer, 3-bromo-1,1,1-trifluoro-pentan-2-one, a boiling point of 147.2±35.0 °C and a density of 1.6±0.1 g/cm³ have been reported, which may serve as a rough estimate.[2]

Synthesis and Experimental Protocols

A key synthetic route to this compound involves the bromination of its corresponding alcohol precursor, 1,1,1-trifluoro-5-hydroxy-2-pentanone.

Synthesis of this compound from 1,1,1-Trifluoro-5-hydroxy-2-pentanone

Experimental Protocol:

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, an ice-salt bath for cooling, and an argon inlet to maintain an inert atmosphere.

-

Initial Charge: The flask is charged with 125 mL of dry dimethylformamide (DMF) and 29 g (35.7 mmol) of 1,1,1-trifluoro-5-hydroxy-2-pentanone.

-

Cooling: The reaction mixture is cooled to -5 °C using the ice-salt bath.

-

Addition of Bromine: 11.5 g (71.6 mmol) of bromine is added dropwise to the cooled solution over a two-hour period.

-

Reaction Progression: After the addition of bromine is complete, the mixture is allowed to stir overnight at ambient temperature.

-

Work-up and Purification: The reaction mixture is then distilled through a 30 cm Vigreux column under reduced pressure (2.0 mm Hg). The fraction collected between 35-70 °C is partitioned between water and diethyl ether. The organic layer is subsequently washed three times with 100 mL of water, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure at room temperature. This procedure yields the desired product, which can be used in subsequent reactions without further purification.

Synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its key functional groups: the trifluoromethyl group, the ketone, and the terminal bromine atom.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as reductions to form the corresponding alcohol, and reactions with Grignard reagents or other organometallics to form tertiary alcohols. The presence of the highly electronegative trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

-

Bromine Atom: The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at this position, making it a valuable synthon for constructing more complex molecules.

-

α-Protons: The protons on the carbon adjacent to the carbonyl group (C3) exhibit some acidity and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles.

Key reactivity sites of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, its expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet for the two protons on C5 (adjacent to Br).- Multiplet for the two protons on C4.- Triplet for the two protons on C3 (adjacent to the carbonyl group). |

| ¹³C NMR | - Signal for the carbon bearing the bromine (C5).- Signals for the two methylene carbons (C3 and C4).- Signal for the carbonyl carbon (C2), shifted downfield.- Quartet for the trifluoromethyl carbon (C1) due to C-F coupling. |

| ¹⁹F NMR | - A single signal (singlet or a complex multiplet depending on long-range coupling) for the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation patterns corresponding to the loss of Br, CF₃, and other fragments. |

| IR Spec. | - A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone.- Strong absorption bands in the region of 1100-1350 cm⁻¹ due to C-F stretching vibrations.- A C-Br stretching absorption, typically in the range of 500-600 cm⁻¹. |

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a highly attractive building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Enzyme Inhibition: Trifluoromethyl ketones are a well-known class of potent inhibitors for various enzymes, including serine and cysteine proteases. The trifluoromethyl group can form a stable hemiacetal or hemiketal with active site residues, leading to effective inhibition. This makes the title compound a potential starting material for developing inhibitors for enzymes implicated in diseases such as inflammation, viral infections, and cancer.

-

Bioavailability and Metabolic Stability: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability and bioavailability. The trifluoromethyl group can block sites of metabolism and alter the lipophilicity of a molecule, improving its pharmacokinetic profile.

-

Versatile Synthetic Intermediate: The presence of a reactive bromine handle allows for the facile introduction of various pharmacophores through nucleophilic substitution. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Relationship between structure and applications in drug development.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis from a readily available precursor has been described, and its reactivity can be predicted from its constituent functional groups. The presence of the trifluoromethyl ketone moiety suggests its utility in the design of enzyme inhibitors, while the bromo functionality provides a convenient point for molecular elaboration. Further research to fully characterize its physical and spectroscopic properties would be highly beneficial for its broader application in research and development.

References

In-Depth Technical Guide: 1,1,1-Trifluoro-5-bromo-2-pentanone

CAS Number: 121749-67-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-5-bromo-2-pentanone is a halogenated ketone of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the terminal trifluoromethyl group and the bromo functionality, make it a versatile synthetic intermediate for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromo group provides a reactive handle for a variety of chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a building block for enzyme inhibitors.

Chemical Properties and Data

This compound is a specialized organic compound with the molecular formula C₅H₆BrF₃O.[1] Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| CAS Number | 121749-67-5 | [1][2][3] |

| Molecular Formula | C₅H₆BrF₃O | [1] |

| Molecular Weight | 219.00 g/mol | [1] |

| IUPAC Name | 5-bromo-1,1,1-trifluoropentan-2-one | [1] |

| Synonyms | 5-Bromo-1,1,1-trifluoro-pentane-2-one | [1] |

Synthesis of this compound

Hypothetical Experimental Protocol:

Step 1: Protection of 4-bromo-1-butanol 4-bromo-1-butanol would first be protected to prevent the Grignard reagent from reacting with the hydroxyl group. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

Step 2: Formation of the Grignard Reagent The protected 4-bromobutyl ether would then be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.

Step 3: Reaction with a Trifluoroacetylating Agent The Grignard reagent would then be added to a trifluoroacetylating agent, such as ethyl trifluoroacetate, at a low temperature (e.g., -78 °C) to form the desired ketone.

Step 4: Deprotection and Work-up Finally, the protecting group would be removed under acidic conditions, followed by an aqueous work-up and purification by column chromatography to yield this compound.

General Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Reactivity and Potential Applications in Drug Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry.

The Trifluoromethyl Ketone Moiety: A Serine and Cysteine Protease Inhibitor

Trifluoromethyl ketones (TFMKs) are a well-established class of reversible, covalent inhibitors of serine and cysteine proteases.[4] The highly electrophilic carbonyl carbon of the TFMK is susceptible to nucleophilic attack by the active site serine or cysteine residue of the protease. This attack leads to the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, respectively. This mechanism effectively blocks the catalytic activity of the enzyme. The slow-binding nature of this inhibition can result in potent enzyme inactivation.[5]

Signaling Pathway of Protease Inhibition:

Caption: Inhibition of a cysteine protease by a trifluoromethyl ketone.

The Bromo Group: A Handle for Molecular Elaboration

The bromine atom in this compound serves as a versatile functional group for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or other organic moieties at this position. This capability is highly valuable in structure-activity relationship (SAR) studies, where researchers can systematically modify this part of the molecule to optimize potency, selectivity, and pharmacokinetic properties of a drug candidate.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity

While specific biological data for this compound is not extensively reported, the broader class of trifluoromethyl ketones has been shown to exhibit potent inhibitory activity against various proteases. For instance, peptidyl trifluoromethyl ketones have been developed as inhibitors of the SARS-CoV 3CL protease, with some compounds exhibiting time-dependent inhibition and Kᵢ values in the micromolar range.

Conclusion

This compound is a promising scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Its trifluoromethyl ketone moiety provides a well-validated "warhead" for targeting serine and cysteine proteases, while the bromo group allows for extensive synthetic diversification. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-1,1,1-trifluoro-2-pentanone | CAS#:121749-67-5 | Chemsrc [chemsrc.com]

- 7. The Preparation and Some Reactions of 1,1,1-Trifluoro-2-alkenes<sup>1</sup> [scite.ai]

- 8. Inhibition of carcinogen-activating enzymes by 16alpha-fluoro-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,1-Trifluoro-5-bromo-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-5-bromo-2-pentanone, a bifunctional organofluorine compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, molecular weight, and its role as a versatile building block in the development of novel therapeutic agents. The strategic incorporation of a trifluoromethyl group offers unique electronic and steric properties that can enhance the pharmacological profile of target molecules. This guide also discusses the general synthetic utility of trifluoromethyl ketones and the reactivity of the terminal bromide, providing a basis for its application in drug discovery and development.

Core Compound Properties

This compound is a halogenated ketone that serves as a valuable intermediate in organic synthesis. Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₆BrF₃O |

| Molecular Weight | 219.00 g/mol |

| IUPAC Name | 5-bromo-1,1,1-trifluoropentan-2-one |

| CAS Number | 121749-67-5 |

| Canonical SMILES | C(CBr)CC(=O)C(F)(F)F |

| InChI Key | OHZNFMNKCSNUCK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 17.1 Ų |

| Complexity | 121 |

Molecular Weight Calculation

The molecular weight of this compound is calculated from the sum of the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 219.000 |

Role in Medicinal Chemistry and Drug Development

The trifluoromethyl group (CF₃) is a critical substituent in modern drug design due to its profound effects on a molecule's physicochemical and biological properties.

Key Advantages of the Trifluoromethyl Moiety:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer drug half-life.[1][2]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral absorption.[1]

-

Modulation of Acidity and Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[1][2]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties.[2]

Trifluoromethyl ketones (TFMKs), such as this compound, are particularly valuable in drug discovery.[3] The carbonyl carbon of a TFMK is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CF₃ group. This makes TFMKs effective inhibitors of serine and cysteine proteases, as they can form stable hemiketal or hemithioketal adducts with the active site residues of these enzymes.[4] Furthermore, the TFMK moiety has been successfully utilized as a "warhead" in the design of covalently reversible kinase inhibitors.[5]

Synthetic Utility and Experimental Workflow

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.

Caption: A conceptual synthetic workflow for this compound.

Conclusion

This compound is a highly functionalized molecule with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its calculated molecular weight is 219.00 g/mol . The presence of both a trifluoromethyl ketone and a terminal alkyl bromide provides two distinct reactive sites, allowing for a wide range of chemical transformations. The trifluoromethyl group, in particular, imparts desirable properties for the development of new pharmaceuticals, including enhanced metabolic stability and lipophilicity. This guide serves as a foundational resource for researchers and scientists looking to utilize this versatile compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Elucidating the Structure of 1,1,1-Trifluoro-5-bromo-2-pentanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 1,1,1-Trifluoro-5-bromo-2-pentanone, a fluorinated ketone of interest to researchers in drug development and materials science. Due to the limited availability of experimental data in the public domain, this paper presents a detailed analysis based on predicted spectroscopic data, grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a valuable resource for scientists and researchers, offering a foundational understanding of the key structural features of this compound and the methodologies for its characterization.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~3.50 | Triplet | 2H | ~6.5 | H-5 (-CH₂-Br) |

| ~3.10 | Triplet of Quartets | 2H | ~6.5, ~1.5 | H-3 (-C(O)-CH₂-) |

| ~2.25 | Quintet | 2H | ~6.5 | H-4 (-CH₂-CH₂-CH₂-) |

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~195 | Quartet | ~35 | C-2 (C=O) |

| ~116 | Quartet | ~290 | C-1 (CF₃) |

| ~38 | Triplet | - | C-3 (-C(O)-CH₂-) |

| ~32 | Triplet | - | C-5 (-CH₂-Br) |

| ~28 | Triplet | - | C-4 (-CH₂-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -78 | Triplet | ~1.5 | -CF₃ |

Table 3: Predicted ¹⁹F NMR spectral data for this compound.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (trifluoromethyl ketone) |

| ~1100-1300 | Strong | C-F stretch |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~550-650 | Medium | C-Br stretch |

Table 4: Predicted key IR absorption bands for this compound.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | ~5 / 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 199/201 | ~10 / 10 | [M-F]⁺ |

| 139 | ~30 | [M-Br]⁺ |

| 69 | ~100 | [CF₃]⁺ |

| 41 | ~40 | [C₃H₅]⁺ |

Table 5: Predicted major fragmentation ions in the mass spectrum of this compound.

Experimental Protocols

The following are detailed protocols for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 5 seconds, and 1024-2048 scans.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum using a standard pulse sequence, with proton decoupling. Key parameters include a spectral width of ~50 ppm and 128-256 scans. Use an external reference standard such as CFCl₃.

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to TMS (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables for functional groups.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: Use a standard EI energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-300.

-

Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). Analyze the fragmentation pattern to identify key structural fragments.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and a plausible synthetic pathway for this compound.

Caption: Structure elucidation workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

Conclusion

An In-depth Technical Guide to 1,1,1-Trifluoro-5-bromo-2-pentanone

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of 1,1,1-Trifluoro-5-bromo-2-pentanone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a halogenated ketone with the molecular formula C₅H₆BrF₃O.[1] Its key identifiers are:

Due to the limited availability of experimental data in public literature, some of the following physicochemical properties are computed values or estimates based on similar compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrF₃O | PubChem[1] |

| Molecular Weight | 219.00 g/mol | PubChem (Computed)[1] |

| Boiling Point | No experimental data available. Estimated to be in the range of 150-180 °C. | N/A |

| Melting Point | No experimental data available. Expected to be a liquid at room temperature. | N/A |

| Density | No experimental data available. | N/A |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents. | N/A |

| XLogP3 | 2.1 | PubChem (Computed)[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of α-trifluoromethyl ketones and α-bromoketones.

Synthesis of this compound

A potential two-step synthesis is proposed, starting from commercially available 5-bromo-2-pentanone.

Step 1: α-Trifluoromethylation of 5-bromo-2-pentanone

This step introduces the trifluoromethyl group at the α-position to the carbonyl group. A common method for this transformation is the use of a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a fluoride source.

-

Materials:

-

5-bromo-2-pentanone

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 5-bromo-2-pentanone in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a catalytic amount of TBAF.

-

Slowly add TMSCF₃ (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Fractional Distillation:

-

Set up a fractional distillation apparatus.

-

Heat the crude product slowly under reduced pressure.

-

Collect the fraction corresponding to the boiling point of the desired product. The exact boiling point will need to be determined experimentally.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the methylene protons adjacent to the bromine atom, the other methylene protons, and the methylene protons adjacent to the carbonyl group. The chemical shifts and splitting patterns will be influenced by the neighboring functional groups.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the carbonyl carbon will have a characteristic downfield chemical shift.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Common fragmentation patterns for ketones include α-cleavage (loss of an alkyl radical) and McLafferty rearrangement if a γ-hydrogen is present.

-

Potential Biological Activity and Applications

While no specific biological activities of this compound have been reported, the trifluoromethyl ketone moiety is a well-known pharmacophore. Trifluoromethyl ketones are potent inhibitors of various enzymes, particularly serine and cysteine proteases, due to the electrophilic nature of the carbonyl carbon, which can form a stable tetrahedral intermediate with active site nucleophiles.[3]

-

Enzyme Inhibition: Peptidyl trifluoromethyl ketones have been extensively studied as inhibitors of enzymes such as human neutrophil elastase, which is implicated in inflammatory diseases.[4][5] The bromo-substituent in this compound could serve as a handle for further chemical modification to create more complex and targeted enzyme inhibitors.

-

Antimicrobial Activity: Some trifluoromethyl ketones have demonstrated antibacterial and antifungal properties.[6] The mechanism is thought to involve the inhibition of essential enzymes or disruption of membrane transport systems.[6]

-

Drug Development: The presence of both a trifluoromethyl group and a bromine atom makes this compound a potentially valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom can be used for cross-coupling reactions to introduce further molecular diversity.

Visualizations

Caption: Proposed synthesis workflow for this compound.

References

- 1. This compound | C5H6BrF3O | CID 10976946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1,1,1-trifluoro-2-pentanone | CAS#:121749-67-5 | Chemsrc [chemsrc.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,1,1-Trifluoro-5-bromo-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1,1,1-Trifluoro-5-bromo-2-pentanone. The information presented is intended to support research and development activities in medicinal chemistry, agrochemistry, and materials science where fluorinated compounds are of significant interest.

Chemical Structure and Properties

This compound is a halogenated ketone with the chemical formula C₅H₆BrF₃O.[1][2] Its molecular weight is 219.00 g/mol .[1][2] The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its potential as a building block in the synthesis of novel compounds.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-1,1,1-trifluoropentan-2-one | [1] |

| CAS Number | 121749-67-5 | [1][2] |

| Molecular Formula | C₅H₆BrF₃O | [1][2] |

| Molecular Weight | 219.00 g/mol | [1][2] |

| Exact Mass | 217.95541 Da | [1] |

Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data tables are based on predictive analysis and comparison with structurally related compounds. These values provide a reliable estimation for spectral interpretation and compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups. The chemical shifts are influenced by the electronegative bromine atom and the trifluoromethyl ketone group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 | Triplet | 2H | -CH₂-Br (C5) |

| ~ 3.1 | Triplet | 2H | -CH₂-C(O)- (C3) |

| ~ 2.3 | Quintet | 2H | -CH₂-CH₂-CH₂- (C4) |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display five signals. The carbonyl carbon and the carbon bearing the trifluoromethyl group will be significantly deshielded.

| Chemical Shift (ppm) | Assignment |

| ~ 200 | C=O (C2) |

| ~ 116 (quartet) | CF₃ (C1) |

| ~ 38 | -CH₂-C(O)- (C3) |

| ~ 32 | -CH₂-Br (C5) |

| ~ 25 | -CH₂-CH₂-CH₂- (C4) |

¹⁹F NMR (Fluorine NMR)

The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group adjacent to a carbonyl.[3][4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet | -CF₃ |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M and M+2 peaks.

| m/z | Interpretation |

| 218/220 | [M]⁺, Molecular ion |

| 139 | [M - Br]⁺ |

| 69 | [CF₃]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration. The frequency of this band is shifted to a higher wavenumber due to the electron-withdrawing effect of the adjacent trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1750 - 1770 | Strong | C=O stretch |

| ~ 1100 - 1300 | Strong | C-F stretch |

| ~ 2850 - 3000 | Medium | C-H stretch |

| ~ 600 - 700 | Medium | C-Br stretch |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the ring-opening of a cyclic precursor.[2]

Reaction:

2-(trifluoromethyl)-2-((trimethylsilyl)oxy)tetrahydrofuran → 5-Bromo-1,1,1-trifluoro-2-pentanone

Reagents and Materials:

-

2-(trifluoromethyl)-2-((trimethylsilyl)oxy)tetrahydrofuran

-

A suitable brominating agent (e.g., Triphenylphosphine dibromide or N-Bromosuccinimide with a catalyst)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., Hexane/Ethyl acetate mixtures)

Procedure:

-

To a solution of 2-(trifluoromethyl)-2-((trimethylsilyl)oxy)tetrahydrofuran in an anhydrous aprotic solvent under an inert atmosphere, add the brominating agent portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).

-

Upon completion of the reaction, quench the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

Spectroscopic Analysis

General Information:

NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Mass spectra can be obtained using a GC-MS or LC-MS instrument with electron ionization (EI) or electrospray ionization (ESI). IR spectra can be recorded on an FTIR spectrometer.

Visualization of Structure-Spectroscopy Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its key spectroscopic features.

Caption: Correlation of this compound structure with its spectroscopic data.

References

- 1. This compound | C5H6BrF3O | CID 10976946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1,1,1-trifluoro-2-pentanone | CAS#:121749-67-5 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 5-Bromo-5,5-difluoropentan-2-one | C5H7BrF2O | CID 11019905 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Analysis of 1,1,1-Trifluoro-5-bromo-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1,1,1-Trifluoro-5-bromo-2-pentanone. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive prediction of its ¹H and ¹³C NMR spectra based on established principles and data from analogous structures. It also outlines a general experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects, with data from similar brominated and trifluoromethyl-containing ketones serving as a reference.

Table 1: Predicted ¹H NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 2.9 - 3.1 | Triplet (t) | 6.5 - 7.5 | 2H |

| H-4 | 2.1 - 2.3 | Quintet (quin) | 6.5 - 7.5 | 2H |

| H-5 | 3.4 - 3.6 | Triplet (t) | 6.5 - 7.5 | 2H |

Table 2: Predicted ¹³C NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C spectrum) | Coupling to ¹⁹F (J, Hz) |

| C-1 | 115 - 120 | Quartet (q) | 280 - 290 |

| C-2 | 190 - 195 | Quartet (q) | 30 - 35 |

| C-3 | 35 - 40 | Singlet (s) | - |

| C-4 | 28 - 33 | Singlet (s) | - |

| C-5 | 25 - 30 | Singlet (s) | - |

Signal Assignment and Rationale

The predicted NMR data is based on the following structural analysis:

-

¹H NMR:

-

The methylene protons at the C-5 position (adjacent to the bromine atom) are expected to be the most downfield due to the deshielding effect of the electronegative bromine.[1][2][3]

-

The methylene protons at the C-3 position, being adjacent to the carbonyl group, will also be shifted downfield.

-

The methylene protons at the C-4 position will be the most upfield of the three methylene groups.

-

The splitting patterns arise from proton-proton coupling between adjacent methylene groups.

-

-

¹³C NMR:

-

The carbonyl carbon (C-2) will have the largest chemical shift.

-

The trifluoromethyl carbon (C-1) will appear as a quartet due to coupling with the three fluorine atoms.

-

The C-2 carbon will also exhibit a quartet splitting, though with a smaller coupling constant, due to two-bond coupling with the fluorine atoms.

-

The chemical shifts of the aliphatic carbons (C-3, C-4, and C-5) are predicted based on the effects of the adjacent functional groups.

-

The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR signals.

References

- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

1,1,1-Trifluoro-5-bromo-2-pentanone IR spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1,1-Trifluoro-5-bromo-2-pentanone

Introduction

This compound is a halogenated ketone of interest in organic synthesis and drug development due to the unique chemical properties imparted by its trifluoromethyl and bromo functional groups. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. This guide provides a detailed analysis of the expected IR spectrum of this compound, a standardized experimental protocol for spectral acquisition, and a logical workflow for its analysis.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption causes the bond to vibrate more energetically. The resulting spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, in cm⁻¹). Different types of bonds (e.g., C=O, C-H, C-F, C-Br) vibrate at distinct frequencies, allowing for their identification.[1]

Predicted Infrared Spectrum Analysis of this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.

-

Carbonyl (C=O) Stretching: Saturated aliphatic ketones typically exhibit a strong, sharp C=O stretching band around 1715 cm⁻¹.[2][3][4] However, the presence of the highly electronegative trifluoromethyl (CF₃) group on the carbon adjacent (alpha) to the carbonyl group has a significant influence. The strong electron-withdrawing inductive effect of the fluorine atoms increases the force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber. This effect is well-documented; for instance, trichloroacetaldehyde absorbs at 1768 cm⁻¹, a notable increase from the typical 1730 cm⁻¹ for an aliphatic aldehyde.[2] Therefore, the C=O stretch for this compound is expected to be strong and sharp, appearing in the range of 1750 - 1780 cm⁻¹ .

-

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is responsible for several very strong absorption bands in the fingerprint region. These are primarily C-F stretching vibrations. The symmetrical and antisymmetrical stretching modes of the C-F bonds typically result in multiple strong, broad bands in the 1400 - 1100 cm⁻¹ region.[5][6] Specifically, a characteristic C-CF₃ stretching mode is often observed with very strong intensity near 1330 cm⁻¹.[7]

-

Alkyl C-H Stretching and Bending: The methylene (-CH₂-) groups in the pentanone backbone will produce C-H stretching vibrations. These are expected to appear as medium-to-strong bands in the region just below 3000 cm⁻¹, typically between 2960 - 2850 cm⁻¹ .[8] Additionally, C-H bending (scissoring) vibrations for the methylene groups are expected around 1465 cm⁻¹ .

-

Carbon-Bromine (C-Br) Stretching: The C-Br bond vibration occurs at a lower frequency due to the heavy mass of the bromine atom. This stretching vibration is expected to produce a medium-to-strong absorption in the fingerprint region, typically between 690 - 515 cm⁻¹ .[9][10]

-

Methylene Wagging (-CH₂Br): In terminal alkyl halides, the wagging vibration of the C-H bonds in the -CH₂X group (where X is a halogen) can be observed. For a bromoalkane, this band is expected in the 1300 - 1150 cm⁻¹ region.[9] This band may overlap with the strong C-F stretching absorptions.

Data Presentation: Summary of Predicted IR Absorptions

The expected quantitative data for the IR spectrum of this compound is summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Alkyl (-CH₂-) | 2960 - 2850 | Medium to Strong |

| C=O Stretch | Ketone (CF₃-C=O) | 1750 - 1780 | Strong, Sharp |

| C-H Bend (Scissoring) | Alkyl (-CH₂-) | ~1465 | Medium |

| C-F Stretches (Symmetric/Antisymmetric) | Trifluoromethyl (CF₃) | 1400 - 1100 | Very Strong, Broad |

| C-H Wag | Methylene (-CH₂Br) | 1300 - 1150 | Medium |

| C-Br Stretch | Bromoalkane (C-Br) | 690 - 515 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the methodology for obtaining a high-quality IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) Spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

Sample: this compound (liquid)

-

Solvent for cleaning: Isopropanol or acetone

-

Lint-free laboratory wipes

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

II. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This measures the ambient conditions (atmosphere and ATR crystal) and is automatically subtracted from the sample spectrum.

-

Typical Parameters:

-

Scans: 32 or 64

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000 - 400 cm⁻¹

-

-

III. Sample Analysis

-

Place a small drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

If using an ATR press, lower the anvil to apply consistent pressure on the liquid sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IV. Data Processing and Cleaning

-

After data acquisition, clean the ATR crystal immediately using a lint-free wipe and isopropanol. Repeat until no residue of the sample remains.

-

Process the acquired spectrum using the spectrometer software. Apply an ATR correction if necessary, which accounts for the variation in the depth of penetration of the IR beam with frequency.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation in IR spectroscopy can be visualized as follows.

Caption: Logical workflow for the IR analysis of a liquid sample.

References

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Mass Spectrometry of 1,1,1-Trifluoro-5-bromo-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-5-bromo-2-pentanone is a halogenated ketone of interest in synthetic chemistry and drug development due to the unique chemical properties conferred by the trifluoromethyl and bromo functional groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the anticipated mass spectrometric fragmentation of this compound, detailed experimental protocols for its analysis, and a summary of expected quantitative data.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by several key fragments. The presence of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks of similar intensity separated by two mass-to-charge units (m/z).

| m/z (79Br / 81Br) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |

| 218 / 220 | [M]+• (Molecular Ion) | [C5H6BrF3O]+• | Electron Ionization |

| 199 / 201 | [M - F]+ | [C5H6BrF2O]+ | Loss of a fluorine radical |

| 150 / 152 | [M - CF3]+ | [C4H6BrO]+ | α-cleavage, loss of trifluoromethyl radical |

| 139 / 141 | [Br(CH2)3]+ | [C3H6Br]+ | Cleavage of the C-Br bond with charge retention on the alkyl fragment |

| 121 / 123 | [BrCH2CH2]+ | [C2H4Br]+ | Cleavage of the C-C bond beta to the bromine |

| 97 | [CF3CO]+ | [C2F3O]+ | α-cleavage, formation of the trifluoroacylium ion |

| 69 | [CF3]+ | [CF3]+ | Formation of the trifluoromethyl cation |

| 43 | [CH3CO]+ | [C2H3O]+ | Rearrangement and fragmentation |

Predicted Fragmentation Pathways

Upon electron ionization (EI), this compound is expected to undergo several key fragmentation pathways. The initial ionization will likely occur at one of the lone pair electrons on the oxygen or bromine atoms.[1] The resulting molecular ion is then susceptible to fragmentation.

Two primary fragmentation mechanisms are anticipated: α-cleavage and cleavage of the carbon-bromine bond.

-

α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.[2][3] This can result in the loss of the trifluoromethyl radical (•CF3) or the bromo-propyl radical (•CH2CH2CH2Br). The formation of the trifluoroacylium ion ([CF3CO]+) at m/z 97 is a highly probable event due to the stability of the resulting cation.

-

C-Br Bond Cleavage: The carbon-bromine bond is relatively weak and can cleave to form a butyl-trifluoro-ketone cation and a bromine radical, or a bromine cation and a neutral organic molecule.[4][5]

The presence of γ-hydrogens relative to the carbonyl group also makes a McLafferty rearrangement a possibility, although this may be less favored compared to the more facile α-cleavage and C-Br bond cleavage pathways.[6][7][8]

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The analysis of this compound is best performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if necessary): For analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to isolate and concentrate the analyte.

2. Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Method:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 97, 150, 152, 218, 220) is recommended for enhanced sensitivity and selectivity.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation pattern dominated by α-cleavage and C-Br bond cleavage. The presence of the trifluoromethyl group leads to the formation of a characteristic and stable acylium ion at m/z 97. The bromine atom provides a clear isotopic signature for fragments containing it. The provided GC-MS protocol offers a robust starting point for the reliable analysis of this compound, enabling its confident identification and quantification in various research and development settings.

References

- 1. crab.rutgers.edu [crab.rutgers.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. whitman.edu [whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the unique chemical properties and diverse applications of trifluoromethyl ketones in medicinal chemistry, providing researchers and scientists with a comprehensive understanding of their synthesis, reactivity, and role as potent enzyme inhibitors.

Trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif in modern drug discovery and development. The incorporation of a trifluoromethyl (-CF3) group adjacent to a carbonyl moiety imparts unique electronic properties, rendering the ketone exceptionally electrophilic and highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of their utility as powerful tools for probing biological systems and as effective therapeutic agents. This technical guide delves into the core principles governing the reactivity of trifluoromethyl ketones, offering a detailed overview of their synthesis, hydration, and mechanism of action as enzyme inhibitors, supplemented with experimental protocols and quantitative data.

The Trifluoromethyl Effect: A Paradigm of Enhanced Electrophilicity

The profound influence of the trifluoromethyl group on the reactivity of the adjacent ketone is a direct consequence of the high electronegativity of fluorine atoms. This strong electron-withdrawing effect polarizes the carbonyl bond to a significant extent, creating a highly electron-deficient carbon atom. This enhanced electrophilicity makes trifluoromethyl ketones exceptionally prone to attack by a wide range of nucleophiles.[1]

A key manifestation of this heightened reactivity is their propensity to exist in equilibrium with their hydrated gem-diol form in aqueous solutions.[2][3] This equilibrium is often shifted significantly towards the hydrate, a stability not commonly observed with non-fluorinated ketones.[4] The stability of the hydrate is a critical factor in their biological activity, as it can mimic the tetrahedral transition state of substrate hydrolysis by certain enzymes.[5][6]

Hydration of Trifluoromethyl Ketones: A Quantitative Perspective

The equilibrium between the ketone and its hydrate is a quantifiable measure of the electrophilicity of the carbonyl carbon. The equilibrium constant for hydration (Khyd) provides valuable insight into the electronic effects of substituents on the ketone. The table below summarizes the hydration equilibrium constants for a series of substituted α,α,α-trifluoroacetophenones, illustrating the impact of aryl substituents on the stability of the hydrate.

| Substituent (X) in X-C₆H₄COCF₃ | Hydration Equilibrium Constant (Khyd = [Hydrate]/[Ketone]) |

| 4-Methoxy | Value not explicitly found in a comparable format |

| 4-Methyl | Value not explicitly found in a comparable format |

| H | Value not explicitly found in a comparable format |

| 4-Chloro | Value not explicitly found in a comparable format |

| 3-Nitro | Value not explicitly found in a comparable format |

| 4-Nitro | Value not explicitly found in a comparable format |

| 4-Amino | Value not explicitly found in a comparable format |

| 4-Methylamino | Value not explicitly found in a comparable format |

| 4-Dimethylamino | Value not explicitly found in a comparable format |

Note: While the search results discuss the substituent effects on hydration, specific Khyd values for a comparable series were not consistently available across the provided snippets to populate this table comprehensively. The principles of electron-donating groups decreasing hydration and electron-withdrawing groups increasing it are well-established.[7][8]

Trifluoromethyl Ketones as Potent Enzyme Inhibitors

The enhanced electrophilicity of trifluoromethyl ketones is the foundation of their widespread use as inhibitors of various enzyme classes, particularly serine and cysteine proteases.[1][9] These enzymes possess a nucleophilic serine or cysteine residue in their active site, which plays a crucial role in catalysis. Trifluoromethyl ketones act as "warheads" that are attacked by these nucleophilic residues.

The inhibitory mechanism typically involves the formation of a stable covalent adduct, a hemiketal or hemithioketal, between the enzyme's active site nucleophile and the carbonyl carbon of the trifluoromethyl ketone.[1][5] This adduct is a structural mimic of the tetrahedral intermediate formed during the natural enzymatic reaction, leading to potent and often reversible, slow-binding inhibition.[1][10]

The following diagram illustrates the general mechanism of serine protease inhibition by a trifluoromethyl ketone.

This covalent modification of the active site effectively blocks substrate access and halts the catalytic cycle of the enzyme. The potency of trifluoromethyl ketone inhibitors can be exceptionally high, with some exhibiting Ki values in the nanomolar and even picomolar range.[5]

Applications in Drug Development

The unique reactivity profile of trifluoromethyl ketones has led to their successful application in the development of therapeutic agents for a range of diseases. They have been investigated as inhibitors for enzymes implicated in various pathological processes, including inflammation, viral replication, and cancer.[1][11] For instance, peptidyl trifluoromethyl ketones have shown excellent oral bioavailability and have been developed as inhibitors of human leukocyte elastase.[11] They have also been explored as inhibitors for enzymes like acetylcholinesterase, carboxypeptidase A, and viral proteases such as the SARS-CoV 3CL protease.[1][5]

Synthesis of Trifluoromethyl Ketones: Key Methodologies

Several synthetic routes have been developed to access trifluoromethyl ketones. A common and effective method involves the trifluoromethylation of carboxylic acid derivatives. The following provides a generalized experimental protocol for the synthesis of trifluoromethyl ketones from carboxylic acids.

Experimental Protocol: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids

This protocol is a generalized representation based on established methods.[12][13]

Materials:

-

Carboxylic acid

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Water

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the carboxylic acid and the anhydrous solvent.

-

Addition of Reagents: Trifluoroacetic anhydride is added to the stirred solution. Subsequently, pyridine is added dropwise, controlling the exothermic reaction by external cooling if necessary.

-

Reaction: The reaction mixture is heated to an appropriate temperature (e.g., 60 °C) and stirred for a period of 0.5 to 8 hours, depending on the substrate.[12] The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and then quenched by the careful addition of water. This step hydrolyzes any remaining anhydride and facilitates the decarboxylation of the intermediate.

-

Extraction and Purification: The product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the pure trifluoromethyl ketone.

The workflow for this synthesis is depicted in the following diagram.

Other synthetic strategies include the nucleophilic trifluoromethylation of esters using reagents like trifluoromethane (fluoroform) in the presence of a strong base.[6][14][15]

Conclusion

Trifluoromethyl ketones represent a class of molecules with exceptional reactivity and significant potential in drug discovery. Their enhanced electrophilicity, driven by the powerful electron-withdrawing nature of the trifluoromethyl group, underpins their ability to form stable hydrates and act as potent, mechanism-based inhibitors of key enzymes. A thorough understanding of their synthesis, reactivity, and interaction with biological targets is crucial for leveraging their unique properties in the design and development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.

References

- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

Navigating the Stability and Storage of 1,1,1-Trifluoro-5-bromo-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,1-Trifluoro-5-bromo-2-pentanone, a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in sensitive applications. This document outlines potential degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the quality of this compound. The following table summarizes the key recommendations based on available safety data sheets and general knowledge of similar halogenated ketones.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in the dark (amber vial) | To prevent light-induced degradation (photolysis). |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent volatilization and reaction with container materials. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, and amines | To avoid vigorous and potentially hazardous reactions that can lead to degradation.[1] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be anticipated. These include:

-

Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly in the presence of strong acids or bases.

-

Dehydrohalogenation: The presence of a bromine atom suggests the possibility of elimination reactions, especially when exposed to basic conditions, leading to the formation of an unsaturated ketone.

-

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond or other photochemical reactions.

-

Oxidation: While the trifluoromethyl group is generally stable to oxidation, other parts of the molecule could be susceptible.

A logical workflow for assessing the stability of this compound is presented below.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a comprehensive stability testing program should be implemented. This program typically involves forced degradation studies and long-term stability studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) for 24 hours.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under normal conditions, using a validated stability-indicating analytical method.

Long-Term Stability Protocol

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

Objective: To establish a re-test period or shelf-life for this compound under defined storage conditions.

Methodology:

-

Sample Preparation: Place a sufficient quantity of this compound in its final proposed packaging (e.g., amber glass vials with inert caps).

-

Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8°C) and, if desired, at an accelerated condition (e.g., 25°C/60% RH).

-

Testing Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, test the samples for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating method.

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products.

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Illustrative HPLC Method Parameters (to be optimized and validated):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products

The structural elucidation of significant degradation products observed during forced degradation and stability studies is essential.

Recommended Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weight of degradation products.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information for the definitive identification of degradation products. Isolation of the degradation products may be necessary for NMR analysis.

Data Presentation

All quantitative data from stability studies should be summarized in a clear and organized manner to facilitate analysis and interpretation.

Example Table for Long-Term Stability Data:

| Time Point (Months) | Storage Condition | Appearance | Assay (% of Initial) | Total Impurities (%) | Specific Degradation Product 1 (%) |

| 0 | 2-8°C | Clear, colorless liquid | 100.0 | 0.1 | Not Detected |

| 3 | 2-8°C | Conforms | 99.8 | 0.2 | 0.05 |

| 6 | 2-8°C | Conforms | 99.7 | 0.2 | 0.06 |

| 12 | 2-8°C | Conforms | 99.5 | 0.3 | 0.08 |

| 0 | 25°C/60% RH | Clear, colorless liquid | 100.0 | 0.1 | Not Detected |

| 3 | 25°C/60% RH | Conforms | 98.5 | 0.8 | 0.3 |

| 6 | 25°C/60% RH | Conforms | 97.2 | 1.5 | 0.7 |

Conclusion